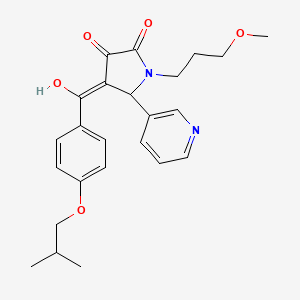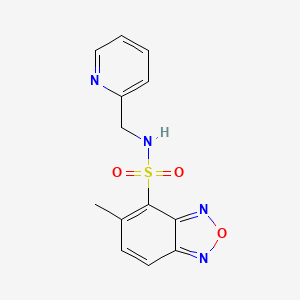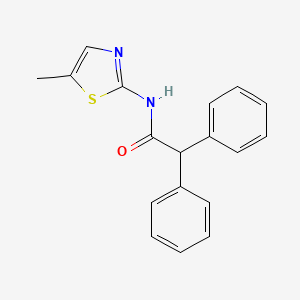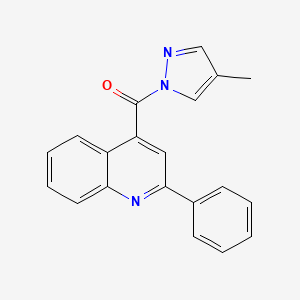
3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-methoxypropyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidinone core, a pyridine ring, and various substituents
Preparation Methods
The synthesis of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve a coupling reaction with a pyridine derivative.
Substitution Reactions: Various substituents such as the methoxypropyl and methylpropoxy groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and methylpropoxy groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The pyridine ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Industrial Applications: It may be used in the synthesis of other complex organic compounds or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidinone derivatives and compounds with similar substituents. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-16(2)15-31-19-9-7-17(8-10-19)22(27)20-21(18-6-4-11-25-14-18)26(12-5-13-30-3)24(29)23(20)28/h4,6-11,14,16,21,27H,5,12-13,15H2,1-3H3/b22-20- |
InChI Key |
REROTBFMDJDDJW-XDOYNYLZSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Cyclohexylmethyl)({1-[(3-methoxyphenyl)methyl]-1H-pyrrol-2-YL}methyl)[(4-methylphenyl)methyl]amine](/img/structure/B11120508.png)

![7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120514.png)
![2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11120516.png)

![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11120522.png)
![1-(Azepan-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11120525.png)
![2-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11120526.png)
![2-[4-(4-Bromophenyl)-9-ethyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol](/img/structure/B11120531.png)
![(E)-N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-3-(4-methoxy-pheny l)-acrylamide](/img/structure/B11120539.png)
![1-[(E)-{2-[(4-aminophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11120546.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B11120557.png)
![O-{3-[(4-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11120565.png)
